molecular formula C35H54O14 B192631 Uzarin CAS No. 20231-81-6

Uzarin

Cat. No. B192631
CAS RN: 20231-81-6
M. Wt: 698.8 g/mol
InChI Key: RIPMDUQTRRLJTE-QHYHXNCWSA-N
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Description

Uzarin is a crystalline glucoside C35H54O14 that constitutes the active principle of uzara root . It has been used in traditional medicine to treat diarrheal disorders . In Germany, Uzara (Stada, Bad Vilbel, Germany) is frequently used as an over-the-counter preparation of the Uzara root, containing 40 mg glycosides/ml .


Synthesis Analysis

The semisynthesis of uzarigenin, a natural cardenolide and a component of Uzarin, has been reported . The process involves nine steps, starting from the broadly available epi-androsterone . The synthetic strategy for the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation is discussed .


Molecular Structure Analysis

The molecular structure of Uzarin is C35H54O14 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction with subsequent stereoselective hydrogenation of the C-16/C-17 double bond to exclusively give allo-uzarigenin . By directing the hydrogenation via a protecting group strategy, the C-17β isomer can also be obtained stereoselectively .


Physical And Chemical Properties Analysis

Uzarin has a molecular weight of 698.79 . It is a solid substance and should be stored at a temperature of -20°C . More detailed physical and chemical properties may require laboratory analysis.

Scientific Research Applications

Traditional Medicine and Ethnopharmacological Relevance

Uzarin, primarily sourced from Xysmalobium undulatum (commonly known as uzara), has notable ethnopharmacological significance. Traditionally, it has been used as an antidiarrheal agent and to treat various ailments such as stomach cramps, dysmenorrhea, and afterbirth cramps. Additionally, there have been reports of its use in treating anxiety and other mental health-related conditions. This wide array of traditional uses underscores the diverse potential applications of uzarin in the field of ethnopharmacology (Vermaak et al., 2014).

Quality Control Perspectives

From a pharmaceutical perspective, uzara, which contains uzarin, has been successfully commercialized. However, despite its widespread use, there is a noticeable lack of published quality control protocols. This gap in the literature highlights the need for further research and development of robust quality control measures for uzara and its key constituents like uzarin (Kanama et al., 2016).

Pharmacological and Phytochemical Studies

Uzara's phytochemistry has been extensively investigated, leading to the isolation and characterization of various compounds, including uzarin. Studies have confirmed the in vitro antisecretory antidiarrheal action of uzara, though its central nervous system activity remains inconclusive with no clinical studies performed to date. This suggests a need for further research, particularly clinical trials, to fully understand and harness the pharmacological potential of uzarin (Vermaak et al., 2014).

Future Directions

While Uzarin has been used in traditional medicine and is available in over-the-counter preparations, more research is needed to fully understand its mechanism of action and potential therapeutic uses . Furthermore, quality control protocols for Uzarin are currently lacking and need to be developed .

properties

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPMDUQTRRLJTE-QHYHXNCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026585
Record name (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3R,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

CAS RN

20231-81-6
Record name Uzarin
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Record name Uzarin
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Record name (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5α)-3-[(6-O-β-D-glucopyranosyl-β-D\-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
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Record name UZARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P16H9S6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
301
Citations
I Vermaak, GM Enslin, TO Idowu, AM Viljoen - Journal of …, 2014 - Elsevier
… glycosides such as uzarin and xysmalorin and cardenolide aglycones such as uzarigenin and xysmalogenin. Limited scientific studies on the biological activity of uzara have been done…
Number of citations: 25 www.sciencedirect.com
M Ghorbani, M Kaloga, HH Frey, G Mayer… - Planta medica, 1997 - thieme-connect.com
… A number of uzarin since 1967: 2023 1-81-6) represent uzarin with the same structure since … In his work, Nielsen had also used uzarin although it is not a constituent of Cruciferae; he …
Number of citations: 24 www.thieme-connect.com
T Brendler, S Cameron, K Kuchta - Journal of Ethnopharmacology, 2023 - Elsevier
… Developed HPTLC and LC-MS fingerprints for multiple crude drug samples and explored MIR spectroscopy for quantification of uzarin. Uzarin levels were found to be highly variable …
Number of citations: 4 www.sciencedirect.com
JD Schulzke, S Andres, M Amasheh, A Fromm… - PLoS …, 2011 - journals.plos.org
… Uzarin, xysmalorin, and their isomers allouzarin and alloxysmalorin have been identified as the major Uzara compounds [9]. All four compounds are cardenolide glycosides which …
Number of citations: 26 journals.plos.org
S Kanama, A Viljoen, G Enslin, G Kamatou… - Pharmaceutical …, 2016 - Taylor & Francis
… The uzarin standard used was previously isolated in our laboratory by column chromatography and the purity confirmed (≥99%) using NMR and LC-MS analysis. Analytical grade ethyl …
Number of citations: 7 www.tandfonline.com
MB Sady, JN Seibert - Phytochemistry, 1991 - Elsevier
… ruthiae with a known standard of uzarin in two solvents served to identify the cardenolide as uzarin. Further confirmation was obtained by subjecting the extract containing uzarin, which …
Number of citations: 7 www.sciencedirect.com
KK Chen, AL Chen, RC Anderson - The Journal of the American …, 1936 - Elsevier
… According to our data uzarin is the most powerful in causing vomiting. A dose equivalent to about 7 per cent of the average cat unit, rapidly injected, was sufficient to induce emesis in …
Number of citations: 34 www.sciencedirect.com
IF Makarevich - Chemistry of Natural Compounds, 1972 - Springer
… However, the properties of M-64 and uzarin differ somewhat. The melting point of uzarin is … of attachment of the terminal D-glucose in uzarin is unknown, we performed an investigation …
Number of citations: 4 link.springer.com
C Petridis, R Verbeek, L Massart - Naturwissenschaften, 1966 - Springer
… as erhaltene Glykosid wurde mit authentischem Desgluco-uzarin verglichen. Der Mischschmelzpunkt des Glykosids aus Asclepias mellodora zeigte mit Desgluco-uzarin keine …
Number of citations: 14 link.springer.com
J Petricić - Die Naturwissenschaften, 1966 - europepmc.org
[Desgluco-uzarin, the principal cardanolide glycoside of Asclepias mellodora St. Hil]. - Abstract - Europe PMC … [Desgluco-uzarin, the principal cardanolide glycoside of …
Number of citations: 3 europepmc.org

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